![molecular formula C16H22N2O3 B2831911 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide CAS No. 941890-00-2](/img/structure/B2831911.png)
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbutanamide, also known as MMBA, is a synthetic compound with potential applications in scientific research. MMBA belongs to the class of amides and is structurally similar to the well-known compound, N-(4-hydroxyphenyl)acetamide. MMBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied.
Scientific Research Applications
Synthesis and Biological Activity
- A study on the novel azetidinones for carbapenems indicated advancements in the synthesis of compounds with potential antibiotic properties. This research demonstrates the ongoing efforts to develop new therapeutic agents against resistant bacterial strains (Selezneva et al., 2018).
Chemotherapeutic Potential
- Research on the pharmacokinetics and pharmacodynamics of specific inhibitors targeting tumor necrosis factor (TNF)-α-converting enzyme (TACE) showcases the exploration of compounds for anti-inflammatory and potential chemotherapeutic applications (Qian et al., 2007).
Anticonvulsant and Neuroprotective Effects
- The design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides for their anticonvulsant and neuroprotective effects highlight the pursuit of novel treatments for neurological disorders (Hassan et al., 2012).
Kinase Inhibition for Cancer Therapy
- Discovery of selective and orally efficacious inhibitors of the Met kinase superfamily illustrates the ongoing development of targeted cancer therapies, focusing on compounds that inhibit specific kinases involved in tumor growth and metastasis (Schroeder et al., 2009).
Imaging and Diagnostic Applications
- The synthesis and initial small-animal PET studies of MMP inhibitor derivatives for imaging applications provide insights into the development of diagnostic tools and the potential therapeutic monitoring of diseases through non-invasive imaging techniques (Wagner et al., 2009).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-14(21-3)13(10-12)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDBZQPTFXCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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